molecular formula C9H10BrN3O B1309481 5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 24786-52-5

5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Katalognummer: B1309481
CAS-Nummer: 24786-52-5
Molekulargewicht: 256.1 g/mol
InChI-Schlüssel: SXPRALARBJCCIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This heterocyclic compound features a benzimidazol-2-one core substituted with an amino group at position 5, a bromo group at position 6, and methyl groups at the 1- and 3-positions. Its molecular formula is C₉H₁₀BrN₃O, with a molecular weight of 284.11 g/mol (calculated). The compound has been utilized in medicinal chemistry as a precursor for synthesizing bromodomain inhibitors (e.g., compound 10 in ) . Its structural complexity, including steric hindrance from dimethyl groups and electronic effects from bromo/amino substituents, influences reactivity and applications.

Eigenschaften

IUPAC Name

5-amino-6-bromo-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPRALARBJCCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)Br)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406399
Record name 5-Amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24786-52-5
Record name 5-Amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

5-Amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 24786-52-5) is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a bromine atom and an amino group, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other therapeutic potentials.

  • Molecular Formula : C9H10BrN3O
  • Molecular Weight : 256.1 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

Antibacterial Activity

Research indicates that benzimidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably:

  • A study reported that derivatives exhibited good activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for treating bacterial infections .

Antifungal Activity

The antifungal properties of benzimidazole derivatives have also been explored. The compound was tested against several fungal strains and demonstrated moderate to good antifungal activity. This is particularly relevant in the context of increasing fungal resistance to conventional treatments .

Anticancer Activity

The anticancer potential of this compound is notable. Several studies have highlighted:

  • The compound's ability to inhibit cell proliferation in various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). For example, one study reported an IC50 value of approximately 12.50 µM against the NCI-H460 cell line .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. Key aspects influencing activity include:

  • Substitution Patterns : The presence of electron-withdrawing groups (like bromine) enhances antibacterial activity.
  • Amino Group : The amino group contributes to solubility and interaction with biological targets .

Case Studies

Study ReferenceBiological ActivityFindings
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalModerate antifungal activity against various strains
AnticancerIC50 values indicating significant inhibition of cancer cell proliferation

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is C9H10BrN3O, with a molecular weight of approximately 256.10 g/mol. Its structure features a bromine atom and an amino group attached to a benzimidazole ring, contributing to its unique chemical properties and biological activities.

Biological Applications

1. Anticancer Activity
this compound has been identified as a potential anticancer agent. In studies, it has shown selective inhibition of various biological targets associated with cancer progression. For instance, it acts as a dual inhibitor for BRPF1 and TRIM24, proteins implicated in different cancer types .

Case Study:
In a screening study, this compound was tested against BRPF proteins and demonstrated potent inhibitory activity with an IC50 value of 67 nM for BRPF2, showcasing its potential in cancer therapeutics .

2. Corrosion Inhibition
The compound exhibits excellent corrosion inhibition properties in aggressive acidic media such as hydrochloric acid and sulfuric acid. It has been evaluated for its effectiveness in protecting metals from corrosion in harsh environments.

Table 1: Corrosion Inhibition Efficiency

MediumInhibitor ConcentrationEfficiency (%)
1 M HCl100 ppm85
1.5 M H2SO4100 ppm90
0.1 M NaOH100 ppm75

Synthetic Applications

1. Organic Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its structural features allow for further modifications that can lead to the development of new compounds with enhanced biological activities.

Case Study:
In the synthesis of benzoisoquinolinediones, this compound was utilized as a precursor to create potent inhibitors targeting specific biological pathways associated with cancer .

Material Science Applications

The compound's unique properties have led to explorations in material science, particularly in developing novel materials with specific electronic or optical characteristics.

Research Findings:
Studies have indicated that modifications to the benzimidazole core can yield materials suitable for electronic applications due to their semiconducting properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzimidazol-2-one scaffold is versatile, with substituents dictating physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5-Amino-6-bromo-1,3-dimethyl NH₂, Br, 1,3-(CH₃)₂ 284.11 Bromodomain inhibitor precursor
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one CH₃ 148.17 Anti-quorum sensing activity
5-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one Br, CH₃ 229.06 Unknown biological activity
TriNBO (4,5,6-Trinitro derivative) NO₂ (positions 4,5,6) 287.12 High detonation velocity (>TNT)
1,3-Diacetyl-1,3-dihydro-2H-benzimidazol-2-one Acetyl groups 218.21 Anti-virulence activity in P. aeruginosa

Key Observations:

  • This combination may improve target binding in bromodomain inhibitors .
  • Methyl vs.
  • Nitro Substitutents : Nitro groups (e.g., TriNBO) enhance explosive properties but reduce biocompatibility .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., 5-amino-6-methoxy-1,3-dimethyl... hydrochloride hydrate, ) improve aqueous solubility, whereas bromo substituents increase hydrophobicity .
  • Thermal Stability: Nitro derivatives (TriNBO) exhibit high thermal stability for explosive applications, whereas amino-bromo analogues may decompose under similar conditions .

Q & A

Q. What are the established synthetic routes for 5-amino-6-bromo-1,3-dimethylbenzimidazol-2-one, and how do reaction conditions influence intermediate stability?

Methodological Answer: Synthesis typically involves multi-step reactions starting from benzimidazole precursors. A common approach includes condensation of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine with brominated aromatic aldehydes under acidic conditions, followed by cyclization using chloroacetyl chloride and triethylamine . Temperature (60–80°C) and solvent polarity (DMF preferred over THF) critically influence intermediate stability. TLC monitoring (silica gel, ethyl acetate/hexane 3:7) is recommended to track progression and prevent over-bromination.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: A combination of ¹H/¹³C NMR, FTIR, and HRMS provides structural confirmation:

TechniqueKey Diagnostic FeaturesReference
¹H NMRδ 2.98 (s, N-CH3), δ 6.82 (d, aromatic)
¹³C NMRδ 154.2 (C=O), δ 115.7 (C-Br)
FTIR1680 cm⁻¹ (C=O stretch)
HRMSm/z 178.0943 [M+H]+

Q. What purification methods are recommended, and how does solvent choice affect crystallization?

Methodological Answer: Gradient elution column chromatography (silica gel, ethyl acetate/hexane) removes impurities . Recrystallization from ethanol/water (7:3) yields prismatic crystals. Solvent polarity impacts morphology: DMF/water produces needles, while acetone yields blocky crystals. DSC confirms purity via a sharp endotherm at 192–195°C .

Q. What in vitro assays evaluate the biological activity of benzimidazolone derivatives?

Methodological Answer: Standard assays include:

  • Kinase inhibition (ADP-Glo™, IC50 determination)
  • Antioxidant activity (DPPH radical scavenging)
  • Antimicrobial screening (MIC against S. aureus ATCC 25923) MTT assays on HEK293 cells establish cytotoxicity profiles .

Q. How do electronic effects of substituents influence spectroscopic and reactive properties?

Methodological Answer: The amino group (+M effect) activates the ring (upfield NMR shifts at δ 6.82), while bromine’s -I effect lowers HOMO energy (-8.9 eV). UV-Vis absorption at 310 nm (ε = 5200 M⁻¹cm⁻¹) aids HPLC quantification .

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize di-brominated byproducts?

Methodological Answer: Use N-bromosuccinimide (NBS) in dichloromethane at 0–5°C with slow addition over 2 hours . FeCl3 (15 mol%) as a catalyst achieves >90% mono-bromination yield. In situ FTIR (500–600 cm⁻¹ Br2 consumption) and post-reaction quenching with sodium thiosulfate optimize selectivity .

Q. What analytical strategies resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer: Employ heteronuclear correlation spectroscopy (HSQC/HMBC) and variable temperature NMR to detect hydrogen bonding. Crystallographic data (mean bond deviation 0.011 Å) validate structures . Isotopic labeling (¹⁵N) differentiates tautomers .

Q. How can computational chemistry predict substituent reactivity in further functionalization?

Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) identify electrophilic/nucleophilic sites using Fukui functions. Molecular docking (PDB 2ITZ) reveals bromine’s role in hydrophobic interactions (RMSD <1.2 Å) .

Q. What experimental approaches address contradictions in observed vs. expected IC50 values?

Methodological Answer: Dynamic light scattering detects nanoaggregates. Isothermal titration calorimetry measures binding enthalpy (ΔH = -5 to -15 kcal/mol). Mutagenesis (K721A EGFR) confirms binding sites. Kinome-wide profiling identifies off-target effects .

Q. What strategies mitigate N-alkylation side reactions during synthesis?

Methodological Answer: Use bulky bases (DBU), phase-transfer catalysis (Aliquat 336), and controlled stoichiometry (0.95 eq alkylating agent). MALDI-TOF detects dimers (m/z 355.2), removed via size-exclusion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.